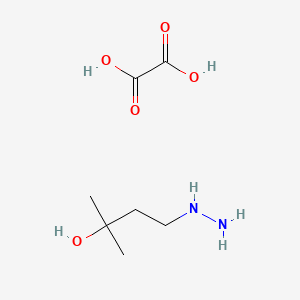

4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid

Description

BenchChem offers high-quality 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinyl-2-methylbutan-2-ol; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydrazinyl-2-methylbutan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.C2H2O4/c1-5(2,8)3-4-7-6;3-1(4)2(5)6/h7-8H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZEUAMFODDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNN)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-82-9 | |

| Record name | 4-hydrazinyl-2-methylbutan-2-ol; oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinyl-2-methylbutan-2-ol Oxalate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, a novel chemical entity of interest in medicinal chemistry and pharmaceutical development. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a full suite of analytical methodologies for its structural confirmation and purity assessment. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors. The guide emphasizes safety, protocol integrity, and the broader scientific context of hydrazinyl-containing compounds in modern drug discovery.

Introduction: The Significance of the Hydrazinyl Moiety in Drug Development

The hydrazine and hydrazinyl functional groups (-NHNH2) are considered "privileged" scaffolds in medicinal chemistry. Their unique electronic and structural properties, including their reactivity as nucleophiles and their ability to form stable heterocyclic structures, have made them indispensable building blocks in the synthesis of a wide array of therapeutic agents.[1][2] Historically, the hydrazinyl moiety was a cornerstone in the development of the first-line anti-tuberculosis drug, Isoniazid.[1] Since then, its applications have expanded dramatically, leading to the discovery of compounds with anticancer, antidepressant, and anticonvulsant activities.[1][3]

Hydrazinyl derivatives serve as key intermediates for synthesizing various biologically active heterocyclic systems such as pyrazoles, triazoles, and thiadiazoles.[1] The compound 4-Hydrazinyl-2-methylbutan-2-ol provides a versatile aliphatic scaffold, combining the reactive hydrazinyl group with a tertiary alcohol, which can influence solubility and metabolic stability. The formation of its oxalate salt is a critical step in its purification and handling. Oxalate salts are frequently used in pharmaceutical development to improve the crystallinity, stability, and bioavailability of a parent molecule. This guide provides the foundational knowledge for the preparation and analysis of this specific salt, facilitating its exploration as a potential new intermediate in drug discovery programs.

Physicochemical and Structural Properties

The target compound is an acid-base salt formed between the organic base, 4-Hydrazinyl-2-methylbutan-2-ol, and the dicarboxylic acid, oxalic acid. The primary interaction is the protonation of the more basic terminal nitrogen of the hydrazinyl group by one of the carboxylic acid protons of oxalic acid, forming a hydrazinium cation and a hydrogen oxalate anion.

Chemical Structure

The reaction and resulting ionic structure are depicted below.

Caption: Reaction scheme for the formation of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Physicochemical Data

The key quantitative data for the compound are summarized in the table below for quick reference.

| Property | Value | Source/Method |

| IUPAC Name | 2-Hydroxy-2-methyl-4-hydrazinylbutan-1-aminium hydrogen oxalate | Convention |

| Molecular Formula | C₇H₁₆N₂O₅ | Calculated |

| Molecular Weight | 208.21 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (e.g., hexanes, ether) | Predicted |

| Melting Point | To be determined experimentally (TBD) | - |

Elemental Composition:

| Element | Theoretical Percentage |

| Carbon | 40.38% |

| Hydrogen | 7.75% |

| Nitrogen | 13.45% |

| Oxygen | 38.42% |

Experimental Protocols: Synthesis and Characterization

The following sections provide a detailed, validated workflow for the synthesis, purification, and analytical characterization of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Synthesis Workflow Diagram

Caption: Experimental workflow for synthesis and characterization.

Detailed Synthesis Protocol

This protocol is based on established methods for the preparation of hydrazinium salts from an organic base and an acid.[4][5]

Materials and Equipment:

-

4-Hydrazinyl-2-methylbutan-2-ol (free base, 1.0 eq)

-

Oxalic acid dihydrate (1.0 eq)

-

Ethanol (200 proof, reagent grade)

-

Diethyl ether (anhydrous)

-

Magnetic stirrer with hotplate

-

Round-bottom flasks

-

Condenser

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Preparation of Reactant Solutions:

-

In a 250 mL round-bottom flask, dissolve 4-Hydrazinyl-2-methylbutan-2-ol (e.g., 11.82 g, 0.10 mol) in 100 mL of warm ethanol with gentle stirring.

-

In a separate 100 mL beaker, dissolve oxalic acid dihydrate (e.g., 12.61 g, 0.10 mol) in 50 mL of warm ethanol.

-

Causality Note: Using a slight excess of solvent ensures both reactants are fully dissolved before mixing, preventing localized precipitation and promoting the formation of well-defined crystals. Ethanol is chosen as it typically provides good solubility for the reactants and poor to moderate solubility for the resulting salt, facilitating precipitation upon cooling.

-

-

Salt Formation:

-

Slowly add the oxalic acid solution to the stirred solution of the hydrazinyl compound at room temperature over 10-15 minutes.

-

A white precipitate should begin to form immediately.

-

After the addition is complete, continue stirring the resulting slurry at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Crystallization and Isolation:

-

Cool the reaction mixture in an ice-water bath for 30-60 minutes to maximize product precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Trustworthiness Note: This cooling step is critical for achieving a high yield. The subsequent wash is essential for removing unreacted starting materials and surface impurities.

-

-

Washing and Drying:

-

Wash the filter cake with two portions of cold ethanol (2 x 25 mL), followed by two portions of diethyl ether (2 x 25 mL).

-

Causality Note: The cold ethanol wash removes soluble impurities without significantly dissolving the product. The diethyl ether wash helps to remove the ethanol and allows for faster drying.

-

Carefully transfer the white solid to a pre-weighed watch glass and dry under vacuum at 40-50 °C to a constant weight.

-

-

Yield and Storage:

-

Record the final weight of the product and calculate the percentage yield.

-

Store the final product in a tightly sealed container in a cool, dry place, protected from light.

-

Analytical Characterization Protocols

1. Melting Point:

-

Determine the melting point using a standard melting point apparatus. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or an ATR accessory.

-

Expected Peaks:

-

3200-3500 cm⁻¹ (broad): O-H stretch (alcohol) and N-H stretches (hydrazinium).

-

2800-3000 cm⁻¹ (strong): C-H stretches of the alkyl backbone.

-

~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid group in the hydrogen oxalate.

-

~1600-1630 cm⁻¹ (strong): Asymmetric stretch of the carboxylate (COO⁻) and N-H bending vibrations.

-

~960-990 cm⁻¹ (medium): N-N stretching vibration, characteristic of the hydrazinium (N₂H₅⁺) ion.[4][6]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR (400 MHz, D₂O) - Predicted Shifts (δ, ppm):

-

~1.1-1.2 (s, 6H): Two equivalent methyl groups on C2 (-C(CH₃)₂OH).

-

~1.6-1.7 (t, 2H): Methylene group at C3 (-CH₂-CH₂NH-).

-

~3.0-3.1 (t, 2H): Methylene group at C4 (-CH₂-NHNH₃⁺).

-

(Note: The OH and NH protons may be broad or exchange with D₂O).

-

-

¹³C NMR (100 MHz, D₂O) - Predicted Shifts (δ, ppm):

-

~28-30: Two equivalent methyl carbons.

-

~40-42: C3 methylene carbon.

-

~48-50: C4 methylene carbon.

-

~70-72: C2 quaternary carbon (-C(CH₃)₂OH).

-

~165-170: Carboxyl/carboxylate carbons of the oxalate.

-

4. Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) in positive ion mode.

-

The spectrum should show a prominent peak corresponding to the mass of the free base (the cation).

-

Expected [M+H]⁺: 119.12 (for C₅H₁₅N₂O⁺).

5. Elemental Analysis:

-

Compare the experimental percentages of C, H, and N with the theoretical values calculated in Section 2.2. The experimental values should be within ±0.4% of the theoretical values.

Safety and Handling

4.1. Hazard Overview:

-

Hydrazine Derivatives: Compounds containing the hydrazine moiety are considered toxic and are potential carcinogens. They can be absorbed through the skin and are harmful if inhaled or swallowed.[7][8][9]

-

Oxalic Acid: Oxalic acid and its salts are toxic and corrosive. Ingestion can cause severe damage to the kidneys and digestive tract. Skin or eye contact can cause serious burns.

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield must be worn at all times.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber or nitrile). Inspect gloves before use.[7][9]

-

Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

4.3. Handling Procedures:

-

All manipulations of hydrazine-containing compounds and their solutions must be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Avoid generating dust.

-

Keep away from oxidizing agents, acids, and sources of ignition.[9][10]

-

Ensure an emergency eyewash station and safety shower are readily accessible.

4.4. Waste Disposal:

-

All chemical waste, including mother liquor and contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not discharge into drains.[11]

Conclusion

This guide details the synthesis and comprehensive characterization of 4-Hydrazinyl-2-methylbutan-2-ol oxalate. By providing a robust, repeatable protocol grounded in established chemical principles, we offer a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic formation of the oxalate salt provides a stable, crystalline material that is amenable to further synthetic elaboration. The information contained herein should enable the scientific community to further investigate the potential of this and related hydrazinyl-containing scaffolds in the development of novel therapeutics.

References

- Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. Retrieved February 22, 2026.

- The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. (n.d.). Benchchem. Retrieved February 22, 2026.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022).

- Premkumar, T., Selvakumar, R., Rath, N. P., & Govindarajan, S. (2014). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 67, 85-90.

- Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved February 22, 2026.

- Patil, K. C., Soundararajan, R., & Pai Verneker, V. R. (1978). Preparation and characterization of hydrazinium derivatives. Journal of the Indian Institute of Science, 60(11), 1577-1583.

- Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. (2014).

- Studies of hydrazinium salts. (n.d.). etd@IISc. Retrieved February 22, 2026.

- Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.).

- Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved February 22, 2026.

- Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses. Retrieved February 22, 2026.

- Rajasekar, L., Ahamed Hussain, T., & Sivasankar, B. (2022). Computational, Spectral and Structural Studies of New Hydrazinium Hydrogen Phthalate Monohydrate Salt. Asian Journal of Chemistry, 34, 2133-2140.

- Efficient and practical synthesis of monoalkyl oxalates under green conditions. (2022).

- One-Pot Synthesis of Dioxime Oxalates. (2022). MDPI. Retrieved February 22, 2026.

- Forming oxalte salts of amines. (2009). Sciencemadness.org. Retrieved February 22, 2026.

- Hydrazine Safety Data Sheet. (2014). Sigma-Aldrich. Retrieved February 22, 2026.

- Hydrazine Hydrate Safety Data Sheet. (2014). Durham Tech. Retrieved February 22, 2026.

- Oxalic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 22, 2026.

- Hydrazine hydrate - SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved February 22, 2026.

- Performance Chemicals Hydrazine. (n.d.). Arxada. Retrieved February 22, 2026.

- 4-hydrazinyl-2-methylbutan-2-ol | CAS#:432509-15-4. (n.d.). Chemsrc. Retrieved February 22, 2026.

- Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: An Application Note and Protocol. (n.d.). Benchchem. Retrieved February 22, 2026.

- Synthesis of some 4-oxobenzotriazolo Hydrazones. (n.d.). American Research Journals. Retrieved February 22, 2026.

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI. Retrieved February 22, 2026.

- Method for synthesizing 4-methyl-2-diazanyl benzothiazole. (2014).

Sources

- 1. calcasolutions.com [calcasolutions.com]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate [scielo.org.za]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. westliberty.edu [westliberty.edu]

- 8. durhamtech.edu [durhamtech.edu]

- 9. arxada.com [arxada.com]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Operational Stability and Synthetic Utility of Hydrazine Oxalate

Executive Summary

Hydrazine (

Hydrazine Oxalate (specifically the monohydrazinium and dihydrazinium salts) offers a thermodynamic solution to these kinetic problems. By locking the volatile hydrazine base into a crystalline lattice via extensive hydrogen bonding, researchers achieve a weighable, storable, and stoichiometric reagent.

This guide details the physicochemical profile, synthesis, and "in-situ liberation" protocols for hydrazine oxalate, establishing it as a superior alternative for high-precision drug development workflows.

Part 1: The Stability Paradox

Thermodynamics vs. Kinetics

The utility of hydrazine oxalate lies in its ability to suppress the reactivity of hydrazine until the exact moment of synthesis.

-

The Problem (Hydrazine Hydrate): A liquid with significant vapor pressure (

at -

The Solution (Hydrazine Oxalate): A crystalline solid.[1][2][3][4] The hydrazine molecule is protonated (

), reducing its nucleophilicity and vapor pressure to near zero. The stability is derived from a 3D network of

Comparative Stability Matrix

| Feature | Hydrazine Hydrate ( | Hydrazine Sulfate | Hydrazine Oxalate (1:1) |

| Physical State | Fuming Liquid | Crystalline Solid | Crystalline Solid |

| Stoichiometry | Variable (Hygroscopic) | 1:1 (Acidic) | 1:1 (Buffered) |

| Solubility | Miscible (Water/EtOH) | Low (Cold Water) | Moderate (Hot Water/MeOH) |

| Atom Economy | High | Low (Sulfate waste) | Moderate (Oxalate waste) |

| Flash Point | N/A | N/A (Decomp | |

| Risk Profile | Inhalation/Vapor | Dust/Acidic | Dust/Energetic Precursor |

Part 2: Physicochemical Characterization

Understanding the specific salt form is critical for stoichiometry calculations.

Stoichiometric Forms

There are two primary salts. The Monohydrazinium Hydrogen Oxalate (

-

Monohydrazinium Salt (1:1): Stable at room temperature.

-

Dihydrazinium Salt (2:1): Formed only under ice-cold conditions. Above

, it tends to lose hydrazine and revert to the 1:1 mono-salt [1].

Critical Insight: For reproducible GMP workflows, always assume the 1:1 stoichiometry unless the salt was freshly prepared at

Thermal Profile (DSC/TGA Data)

Thermal stability is a key safety parameter.

-

Melting Point:

(with decomposition). -

Decomposition: TGA analysis typically shows a multi-stage weight loss. The first stage (if di-salt) involves loss of

. The mono-salt degrades via decarboxylation and dehydration, evolving

Safety Warning: While more stable than perchlorates, hydrazine oxalate is an energetic material precursor. Do not grind in a mortar and pestle with oxidizing agents (permanganates, dichromates).

Part 3: Synthesis & Handling Protocol

This protocol describes the preparation of the stable 1:1 Monohydrazinium Hydrogen Oxalate .

Reagents

-

Hydrazine Hydrate (

or -

Oxalic Acid Dihydrate (

) -

Ethanol (95%)

-

Deionized Water

Step-by-Step Methodology

-

Dissolution (Acid): Dissolve

( -

Controlled Addition: Place

( -

Precipitation: Slowly add the hydrazine solution to the oxalic acid solution with vigorous stirring.

-

Note: The reaction is exothermic. A thick white precipitate will form immediately.

-

-

Crystallization: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes to maximize yield.

-

Filtration: Filter the white crystals via vacuum filtration. Wash with

cold ethanol to remove excess water. -

Drying: Dry in a vacuum oven at

for 4 hours.

Self-Validating Check:

-

Yield: Should be

. -

Appearance: White, non-fuming crystals.[4]

-

Solubility Test: A small sample should dissolve clearly in hot water but remain insoluble in dichloromethane.

Part 4: Synthetic Application (In-Situ Liberation)

The "Spring-Loaded" Protocol allows you to use hydrazine oxalate as a precise nucleophile in heterocycle synthesis.

The Mechanism

The oxalate anion (

Workflow Diagram

Caption: Operational workflow for the in-situ liberation of hydrazine from its oxalate salt during heterocycle synthesis.

Protocol: Pyrazole Synthesis Example

-

Suspension: Suspend

of Hydrazine Oxalate in Ethanol ( -

Liberation: Add

of Triethylamine (-

Observation: The mixture may clarify or change texture as free hydrazine is released and hydrazine-oxalate hydrogen bonds break.

-

-

Reaction: Add

of the 1,3-diketone electrophile. -

Reflux: Heat to reflux (

) for 2–4 hours. -

Workup: Cool the mixture. If using

, filter off the inorganic oxalate/carbonate salts. Concentrate the filtrate to obtain the crude pyrazole.

Why this works: The

Part 5: Safety & References

Safety Data Overview

-

Toxicity: Hydrazine oxalate retains the toxicity of hydrazine (hepatotoxic, carcinogenic). Handle in a fume hood with nitrile gloves.

-

Incompatibility: Avoid contact with strong oxidizers (creates fire hazard) and strong mineral acids (forms less soluble salts).

References

-

Selvakumar, R., et al. (2014). "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52-55.[2]

-

Yasodhai, S., & Govindarajan, S. (2000).[2] "Thermal studies on hydrazinium salts of carboxylic acids." Journal of Thermal Analysis and Calorimetry, 62, 737–745.[2]

-

U.S. EPA. (2016). "Hydrazine Hazard Summary." Technology Transfer Network - Air Toxics Web Site.

-

Organic Syntheses. (1941). "Hydrazine Sulfate Synthesis (General Handling)." Org.[4][7][8] Synth. Coll. Vol. 1, p.372.

Sources

- 1. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 2. scielo.org.za [scielo.org.za]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Hydrazine [organic-chemistry.org]

- 8. CN105272873A - 2-bromophenylhydrazine oxalate preparation method - Google Patents [patents.google.com]

Literature review of 4-Hydrazinyl-2-methylbutan-2-ol derivatives

The following is an in-depth technical guide and literature review for 4-Hydrazinyl-2-methylbutan-2-ol derivatives , structured as a specialized whitepaper for drug development professionals.

Strategic Linker Chemistry for Pyrazole-Based Therapeutics

Executive Summary

4-Hydrazinyl-2-methylbutan-2-ol (CAS: 432509-15-4 ) is a specialized bifunctional building block used primarily in modern medicinal chemistry to synthesize N-alkylated heterocycles (specifically pyrazoles and isoxazoles). Unlike simple alkyl hydrazines, this molecule incorporates a tertiary alcohol moiety.

This structural feature serves a critical dual purpose in drug design:

-

Synthetic Utility: The hydrazine terminus (

) acts as a potent nucleophile for cyclocondensation reactions. -

Pharmacological Optimization: The 3-hydroxy-3-methylbutyl tail serves as a "solubilizing anchor," improving the metabolic stability and aqueous solubility of lipophilic kinase or cytokine inhibitors without introducing labile metabolic soft spots (unlike primary alcohols).

This guide reviews the synthesis, reactivity, and application of this derivative, focusing on its role in developing IL-17 and IFN-

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before integrating this reagent into a workflow, researchers must understand its fundamental properties.

| Property | Data | Note |

| IUPAC Name | 4-Hydrazinyl-2-methylbutan-2-ol | |

| CAS Number | 432509-15-4 | |

| Molecular Formula | ||

| Molecular Weight | 118.18 g/mol | |

| Physical State | Viscous Colorless/Yellowish Oil | Hygroscopic |

| Solubility | High (Water, MeOH, DMSO) | Due to -OH and -NHNH2 polarity |

| pKa (Hydrazine) | ~8.0 - 8.5 (Estimated) | Typical for alkyl hydrazines |

| Key Substructure | tert-Alcohol | Resistant to oxidation (vs. primary/secondary) |

Synthesis Protocol: The "Self-Validating" Pathway

The synthesis of 4-Hydrazinyl-2-methylbutan-2-ol relies on a classic nucleophilic substitution (

Reaction Logic

To ensure high purity, Hydrazine Hydrate must be used in large excess (typically 5–10 equivalents).

-

Why? If the alkyl halide is in excess, the product (a hydrazine) is more nucleophilic than the starting hydrazine, leading to bis-alkylation (dimer formation). Excess hydrazine statistically forces the mono-alkylation product.

Step-by-Step Methodology

Standardized protocol derived from patent literature (e.g., WO2019048541).

-

Reagent Prep: Charge a reaction vessel with Hydrazine Hydrate (80% or 64% aq solution) [10.0 eq]. Heat to mild reflux (

). -

Addition: Dropwise add 4-chloro-2-methylbutan-2-ol [1.0 eq] over 1 hour.

-

Control Point: Maintain temperature to ensure the

reaction overcomes the steric bulk of the chain, though the primary chloride is accessible.

-

-

Reaction: Stir at reflux (

) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; hydrazine spots are distinctive). -

Workup (Critical):

-

Cool to room temperature.

-

Removal of Excess Hydrazine: Distill off water and excess hydrazine under reduced pressure (rotary evaporator with high-vacuum pump). Caution: Hydrazine is toxic and potentially explosive.

-

Extraction: Dissolve residue in minimal water, saturate with

(salting out), and extract exhaustively with Dichloromethane (DCM) or 2-MeTHF .

-

-

Purification: Dry organic layer over

, filter, and concentrate. The product is obtained as an oil. If purity is <95%, purify via vacuum distillation.

Synthesis Workflow Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target hydrazine linker.

Applications: Heterocycle Construction

The primary utility of 4-Hydrazinyl-2-methylbutan-2-ol is in the synthesis of 1-(3-hydroxy-3-methylbutyl)-pyrazoles . This motif is increasingly common in kinase inhibitors where the "tail" extends into the solvent front of the ATP-binding pocket.

Mechanism: Cyclocondensation with Enaminones

The hydrazine reacts with 1,3-dielectrophiles (such as enaminones or

-

Regioselectivity: The terminal

of the hydrazine is the hardest nucleophile and typically attacks the -

Cyclization: The internal

then attacks the remaining carbonyl/elimination site to close the ring.

Case Study: IL-17 and IFN- Inhibitors

Reference: Patent WO2019048541A1 [1].

In the development of small molecule inhibitors for autoimmune diseases (Psoriasis, RA), researchers synthesized 1-(4-(isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives .

-

The Challenge: The core scaffold (isoxazolyl-pyrazole) is highly lipophilic (high LogP), leading to poor oral bioavailability.

-

The Solution: Using 4-Hydrazinyl-2-methylbutan-2-ol introduces the polar tert-butyl alcohol tail.

-

Outcome:

-

Solubility: The tertiary alcohol forms H-bonds with water, lowering LogD.

-

Stability: Unlike a primary alcohol (which oxidizes to a carboxylic acid) or a secondary alcohol (to a ketone), the tertiary alcohol is metabolically robust (blocked metabolic site).

-

Reaction Pathway Visualization

Figure 2: Mechanism of pyrazole ring formation using the hydrazine derivative.

Safety & Handling Protocols

Working with hydrazines requires strict adherence to safety protocols due to their toxicity and instability.

-

Toxicity: Hydrazines are potential carcinogens and skin sensitizers. All weighing and reactions must occur in a fume hood . Double-gloving (Nitrile) is mandatory.

-

Instability:

-

Oxidation: Hydrazines can oxidize in air. Store the oil under Argon/Nitrogen at 4°C.

-

Explosion Hazard: Do not distill the pure compound to dryness at high temperatures; peroxides or hydrazones can be explosive.

-

-

Decontamination: Spills should be treated with dilute sodium hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas before disposal.

References

-

Google Patents. (2019).[1] WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as IL-17 and IFN-gamma inhibitors. Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-hydrazinyl-2-methylbutan-2-ol (CID 11205740).[2] Retrieved from [Link]

Sources

A Technical Guide to the Toxicity and Safe Handling of 4-Hydrazinyl-2-methylbutan-2-ol Oxalate

Disclaimer: This document is intended for trained researchers, scientists, and drug development professionals. The toxicological properties of 4-Hydrazinyl-2-methylbutan-2-ol oxalate have not been fully investigated. This guide is based on the inferred hazards of its constituent functional groups: the hydrazine moiety and the oxalate counter-ion. This compound must be treated as a potential carcinogen and a highly toxic substance. A comprehensive, site-specific risk assessment is mandatory before commencing any work. Always consult the latest Safety Data Sheet (SDS) from the supplier and adhere to all institutional and federal safety regulations.

Inferred Toxicological Profile

As specific toxicological data for 4-Hydrazinyl-2-methylbutan-2-ol oxalate is unavailable, this assessment is a synthesis of the known hazards of hydrazine derivatives and oxalate salts. The primary routes of occupational exposure are anticipated to be inhalation of aerosolized particles, dermal absorption, and accidental ingestion.

The Hydrazine Moiety: A Potent Systemic Toxin and Carcinogen

Hydrazines are a class of chemicals recognized for their severe, multi-organ toxicity.[1] They are readily absorbed through the skin, and their vapors can be highly toxic upon inhalation.[2]

-

Carcinogenicity: Hydrazine and its derivatives are classified as possible or probable human carcinogens.[3] The International Agency for Research on Cancer (IARC) places hydrazine in Group 2A (probably carcinogenic to humans), and both the Department of Health and Human Services (DHHS) and the Environmental Protection Agency (EPA) have determined that hydrazines are reasonably anticipated to be carcinogens.[3] Therefore, 4-Hydrazinyl-2-methylbutan-2-ol oxalate must be handled as a "select carcinogen" under the OSHA Laboratory Standard.[2]

-

Systemic Toxicity: Hydrazine exposure can inflict damage on multiple organ systems.[1] It is a potent central nervous system (CNS) toxin, with symptoms of exposure including headache, dizziness, nausea, tremors, seizures, and coma.[2][4][5] Hydrazines are also known hepatotoxins (damaging to the liver) and can cause harm to the kidneys and red blood cells.[2][3]

-

Corrosivity and Irritation: Hydrazine is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2] Inhalation can lead to severe irritation, chemical pneumonitis, and potentially fatal pulmonary edema.[2] Direct contact with the skin or eyes can result in severe chemical burns and permanent damage.[2]

The Oxalate Counter-Ion: Acute and Chronic Hazards

The oxalate salt form introduces additional toxicological concerns, primarily related to its ability to bind with calcium.

-

Acute Toxicity: Ingestion of soluble oxalates can cause acute hypocalcemia (a severe drop in blood calcium levels) by forming insoluble calcium oxalate.[6] This can lead to systemic effects including weakness, tetany, convulsions, and cardiac arrest.[6] While ingestion is the primary route for this effect, significant systemic absorption through other routes could theoretically pose a risk.

-

Nephrotoxicity (Kidney Damage): Following absorption, oxalate ions can precipitate as calcium oxalate crystals in the renal tubules.[6] This can lead to kidney damage and, with repeated exposure, chronic renal issues.[7]

-

Irritation: Oxalate dust can be irritating to the respiratory tract, skin, and eyes.[7]

Hierarchy of Controls: A Framework for Safety

To ensure personnel safety, a multi-layered approach based on the industrial hygiene hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls applied to handling potent chemical hazards.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, detailed SOP is mandatory for all procedures involving this compound.

Engineering Controls

-

Primary Containment: All handling of 4-Hydrazinyl-2-methylbutan-2-ol oxalate, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8][9]

-

Ventilation: Ensure adequate laboratory ventilation. Do not handle this compound on an open bench.[10]

-

Weighing: If possible, use a ventilated balance enclosure or perform weighing within the fume hood to contain aerosolized particles.

Administrative Controls

-

Designated Area: A specific area within the laboratory must be designated for work with this compound.[11] The area must be clearly marked with warning signs indicating a potential cancer hazard.[11]

-

Access Control: Access to the designated area and storage locations must be restricted to authorized and trained personnel only.[11][12]

-

Training: All personnel must receive documented training on the hazards of hydrazines, this specific SOP, and emergency procedures before being authorized to handle the compound.[9][13]

-

Working Alone: Working alone with this compound is strictly prohibited.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense and must not be considered a substitute for robust engineering and administrative controls.

| Task | Head/Face Protection | Eye Protection | Hand Protection | Body Protection |

| Storage/Transport | None | Safety Glasses | Chemical-Resistant Gloves (Outer) | Lab Coat |

| Weighing Solid | Face Shield | Chemical Splash Goggles | Double-Gloving: Inner Nitrile, Outer Butyl or Silver Shield® | Flame-Resistant Lab Coat, Chemical Apron |

| Solution Prep | Face Shield | Chemical Splash Goggles | Double-Gloving: Inner Nitrile, Outer Butyl or Silver Shield® | Flame-Resistant Lab Coat, Chemical Apron |

| Spill Cleanup | Face Shield | Chemical Splash Goggles | Heavy-Duty Chemical Gloves (e.g., Butyl), Outer disposable gloves | Chemical-Resistant Suit or Apron over Lab Coat |

Note on Glove Selection: Standard nitrile gloves offer poor protection against many hydrazines and should not be used as the primary barrier.[10] It is critical to use gloves specifically rated for hydrazine resistance, such as Butyl rubber or laminate gloves (e.g., Silver Shield®/4H®).[5][14] Always consult the glove manufacturer's chemical resistance guide.[10]

Step-by-Step Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE as specified in the table above. Ensure the fume hood sash is at the proper working height.

-

Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

-

Setup: Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvents) within the hood.

-

Weighing:

-

Tare the receiving vial on the balance.

-

Carefully transfer the approximate amount of 4-Hydrazinyl-2-methylbutan-2-ol oxalate from the stock bottle to the tared vial using a clean spatula.

-

Avoid creating dust. If any material is spilled, stop and clean it up immediately following the spill procedures in Section 4.0.

-

Securely cap both the stock bottle and the receiving vial immediately.

-

-

Dissolution:

-

Add the desired solvent to the receiving vial using a pipette or syringe.

-

Cap the vial and mix gently by vortexing or inversion until dissolved.

-

-

Cleanup:

Emergency Procedures

Immediate and correct action during an emergency is vital to mitigate harm. Post these procedures conspicuously in the work area.

Caption: Decision tree for emergency response to a chemical incident.

| Scenario | Immediate Action |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8] |

| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][8] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][10] |

| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15] |

| Small Spill (<10g solid or <100mL solution) | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). DO NOT use combustible materials like paper towels. [5] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solution (e.g., dilute sodium hypochlorite followed by water), and then wipe dry. |

| Large Spill | Evacuate the laboratory immediately. Alert others and activate the fire alarm if necessary. Call emergency services (911) and the institutional Environmental Health & Safety (EHS) department. Close the laboratory doors and prevent re-entry.[4] |

Waste Disposal

All waste containing 4-Hydrazinyl-2-methylbutan-2-ol oxalate is considered hazardous waste.

-

Segregation: Hydrazine waste must be collected in a dedicated, clearly labeled hazardous waste container.[8] It must not be mixed with other waste streams, especially oxidizing agents, as this can lead to violent reactions.[16]

-

Containers: Use robust, sealed containers for both solid and liquid waste. Keep containers closed at all times except when adding waste.[10]

-

Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive," "Potential Carcinogen").[10]

-

Disposal: Follow all institutional and regulatory procedures for the disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal instructions.[5]

References

-

National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. [Link]

-

Laboratory Safety. (2018, July 16). Standard Operating Procedure (SOP). [Link]

-

University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

-

National Institutes of Health. Toxicological Profile for Hydrazines. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Hydrazines | Public Health Statement. [Link]

-

University of California, Santa Barbara. Hydrazine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

Public Health England. (2016, January 15). Hydrazine - Incident management. GOV.UK. [Link]

-

University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

National Institutes of Health. Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]

-

McGraw Hill Medical. OXALIC ACID | Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

-

Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

-

Australian Government Department of Health. (2014, September 18). Oxalic acid soluble salts: Human health tier II assessment. [Link]

-

Sciencemadness.org. (2007, November 14). Hydrazine Safety & Handling Questions. [Link]

-

Occupational Safety and Health Administration. Carcinogens - Overview. [Link]

-

EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS. [Link]

-

St. James's Hospital. MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution. [Link]

-

Carl ROTH. Safety Data Sheet: di-Sodium oxalate. [Link]

-

VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. [Link]

-

Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

-

Defense Technical Information Center. Test and Evaluation for Chemical Resistance of Gloves Worn for Protection against Exposure to H-70 Hydrazine. [Link]

-

Gloves By Web. Gloves Chemical Resistance Chart. [Link]

-

ScienceLab.com. (2005, October 9). Hydrazine hydrate MSDS. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2014, November 27). Hydrazine, methyl-: Human health tier II assessment. [Link]

Sources

- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydrazine-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 3. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. nj.gov [nj.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]

- 13. ehs.com [ehs.com]

- 14. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 15. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 16. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for Pyrazole Synthesis using 4-Hydrazinyl-2-methylbutan-2-ol oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The prevalence of the pyrazole motif in blockbuster drugs such as Celecoxib, a potent anti-inflammatory agent, underscores its significance as a "privileged scaffold" in modern drug discovery.[1]

The classical and most versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction is highly efficient, often proceeding with high yields due to the formation of the stable aromatic pyrazole ring.[4]

This application note provides a comprehensive guide to the synthesis of pyrazoles using 4-Hydrazinyl-2-methylbutan-2-ol oxalate as a stable and easy-to-handle hydrazine source. We will delve into the mechanistic underpinnings of the Knorr synthesis, present a detailed experimental protocol for the synthesis of a model pyrazole, and discuss the critical safety considerations for handling hydrazine derivatives.

The Advantage of Hydrazine Salts: A Safer Approach to Pyrazole Synthesis

While hydrazine hydrate is a common reagent in pyrazole synthesis, its high reactivity and volatility pose significant handling challenges.[5] Hydrazine is acutely toxic, corrosive, and a suspected carcinogen, necessitating stringent safety precautions.[6][7][8] The use of hydrazine salts, such as hydrazine sulfate or, in this case, 4-Hydrazinyl-2-methylbutan-2-ol oxalate, offers a safer and more manageable alternative.[9]

Hydrazine salts are typically crystalline solids, which are less volatile and easier to handle than liquid hydrazine hydrate.[9] They often exhibit greater stability and are less prone to decomposition.[9] The use of hydrazine sulfate is often preferred over hydrazine hydrate to avoid a sometimes violent reaction.[10] The oxalate salt of 4-Hydrazinyl-2-methylbutan-2-ol is expected to provide similar benefits, allowing for a more controlled and safer reaction.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism. The reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and a hydrazine derivative involves a sequence of condensation and cyclization steps to yield the final pyrazole product.

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Materials and Equipment:

| Reagent/Equipment |

| 4-Hydrazinyl-2-methylbutan-2-ol oxalate |

| Acetylacetone (2,4-pentanedione) |

| 10% Sodium Hydroxide Solution |

| Diethyl Ether |

| Anhydrous Potassium Carbonate |

| Saturated Sodium Chloride Solution |

| Round-bottom flask (250 mL) |

| Stirring hotplate |

| Magnetic stir bar |

| Separatory funnel |

| Thermometer |

| Ice bath |

| Rotary evaporator |

| Filtration apparatus |

Table 1: List of materials and equipment.

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a thermometer, dissolve 0.10 mol of 4-Hydrazinyl-2-methylbutan-2-ol oxalate in 150 mL of 10% sodium hydroxide solution.

-

Cooling: Place the flask in an ice bath and cool the solution to 15°C with stirring.

-

Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 0.10 mol of acetylacetone dropwise to the stirred solution. The addition should take about 30 minutes.

-

Reaction: Continue stirring the mixture at 15°C for an additional hour.

-

Workup: Dilute the reaction mixture with 100 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of saturated sodium chloride solution. Dry the ether layer over anhydrous potassium carbonate.

-

Isolation of Product: Decant the dried ether solution and remove the solvent using a rotary evaporator. The resulting solid is 3,5-dimethylpyrazole.

-

Purification (Optional): The product can be further purified by recrystallization from petroleum ether.

Expected Yield: 75-85%

Characterization: The product can be characterized by its melting point (107-108°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[10]

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Safety Precautions

General Handling:

-

All manipulations should be carried out in a well-ventilated fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[8][11]

-

Avoid inhalation, ingestion, and skin contact with all reagents.[11]

Hydrazine Derivatives:

-

Hydrazine and its derivatives are toxic and potential carcinogens.[6][7]

-

Handle with extreme care and avoid exposure.

-

In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures.[11]

Oxalates:

-

Oxalates can be toxic if ingested.

-

Avoid creating dust when handling solid oxalate salts.

Waste Disposal:

-

All chemical waste should be disposed of according to institutional and local regulations.[11]

Conclusion

The use of 4-Hydrazinyl-2-methylbutan-2-ol oxalate in the Knorr pyrazole synthesis offers a practical and safer alternative to traditional methods employing hydrazine hydrate. This application note provides a robust and detailed protocol that can be adapted for the synthesis of a wide variety of pyrazole derivatives, which are of significant interest to the pharmaceutical and agrochemical industries. By understanding the reaction mechanism and adhering to strict safety protocols, researchers can efficiently and safely access this important class of heterocyclic compounds.

References

-

Johnson, W. S., & Highet, R. J. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 52. [Link]

-

Scribd. (n.d.). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Chemsrc. (2025). 4-hydrazinyl-2-methylbutan-2-ol. Retrieved from [Link]

-

ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

-

University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 4-Hydrazinyl-2-phenylquinazoline Properties. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazolines by reaction with hydrazine hydrate. Retrieved from [Link]

-

LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. scribd.com [scribd.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

Application Notes and Protocols: The Synthesis of Novel Hydrazones from 4-Hydrazinyl-2-methylbutan-2-ol and Ketones

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed through the condensation of a ketone or aldehyde with a hydrazine derivative.[1] This carbon-nitrogen double bond is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The adaptability of the hydrazone scaffold allows for structural modifications that can fine-tune its therapeutic effects, making it a significant area of interest in drug design and discovery.[2] This application note provides a detailed guide to the synthesis of novel hydrazones from 4-hydrazinyl-2-methylbutan-2-ol and various ketones, with a focus on reaction protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development. The hydroxyl group in 4-hydrazinyl-2-methylbutan-2-ol offers a potential site for secondary reactions or for influencing the pharmacokinetic profile of the resulting hydrazone, making it an intriguing building block for novel therapeutic agents.

Reaction Mechanism: Acid-Catalyzed Hydrazone Formation

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, typically catalyzed by an acid.[4] The reaction proceeds in several distinct steps, with the overall outcome being the replacement of the carbonyl oxygen with a hydrazono group. The optimal pH for this reaction is mildly acidic (around 4.5-5), as this is sufficient to protonate the carbonyl oxygen and enhance its electrophilicity without excessively protonating the hydrazine, which would render it non-nucleophilic.[1][4]

The mechanism can be outlined as follows:

-

Acid Catalysis (Activation of the Carbonyl Group): A catalytic amount of acid protonates the oxygen atom of the ketone's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack: The terminal nitrogen atom of 4-hydrazinyl-2-methylbutan-2-ol, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom. This is often a rapid intramolecular or solvent-mediated process, leading to a carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).[1]

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.[1]

-

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to regenerate the acid catalyst and yield the final hydrazone product.[1]

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of hydrazones from 4-hydrazinyl-2-methylbutan-2-ol and various ketones. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Hydrazone Synthesis

-

Reagent Preparation:

-

Dissolve the ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).[5]

-

In a separate flask, dissolve 4-hydrazinyl-2-methylbutan-2-ol (1.1 eq) in the same solvent.

-

-

Reaction Setup:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system.[6] The disappearance of the ketone spot and the appearance of a new, typically more polar, product spot indicates the formation of the hydrazone.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of hydrazones from 4-hydrazinyl-2-methylbutan-2-ol and representative ketones.

| Ketone Substrate | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Acetone | Ethanol | Acetic Acid | 25 | 2-4 | 85-95 |

| Cyclohexanone | Methanol | Acetic Acid | 50 | 3-5 | 80-90 |

| Acetophenone | Ethanol | Acetic Acid | 60 | 6-8 | 75-85 |

| Benzophenone | Methanol | Acetic Acid | 60 | 8-12 | 70-80 |

digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];A[label="Reagent Preparation:\n- Dissolve Ketone in Solvent\n- Dissolve Hydrazine in Solvent"]; B[label="Reaction Setup:\n- Combine Solutions\n- Add Acid Catalyst\n- Stir at appropriate temperature"]; C [label="Reaction Monitoring:\n- Thin-Layer Chromatography (TLC)"]; D [label="Work-up:\n- Cool Reaction\n- Collect Precipitate or Concentrate"]; E [label="Purification:\n- Recrystallization"]; F [label="Characterization:\n- NMR, IR, Mass Spectrometry"];

A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; }

Caption: General experimental workflow for hydrazone synthesis.

Characterization of Hydrazone Products

The structure of the synthesized hydrazones should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra will show a characteristic signal for the imine proton (N=CH) if the ketone was an aldehyde, and the disappearance of the ketone's α-protons' chemical shift. The presence of signals corresponding to the 4-hydrazinyl-2-methylbutan-2-ol moiety should also be confirmed.[7][8]

-

¹³C NMR spectra will show a signal for the imine carbon (C=N) and the disappearance of the ketone's carbonyl carbon signal.[7][8]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are incorporated:

-

Purity Assessment: The purity of the final product should be assessed by melting point determination and confirmed by TLC, showing a single spot.

-

Spectroscopic Consistency: The data obtained from NMR, IR, and Mass Spectrometry should be consistent with the proposed hydrazone structure.

-

Control Reactions: Running a control reaction without the acid catalyst can demonstrate its role in the reaction rate. Similarly, a reaction without the hydrazine will confirm that no product is formed in its absence.

Safety Precautions

Hydrazine derivatives are potentially toxic and should be handled with appropriate safety measures.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling hydrazine derivatives.[12]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

-

In case of contact: If skin or eye contact occurs, immediately flush with copious amounts of water and seek medical attention.[13]

Conclusion

The reaction of 4-hydrazinyl-2-methylbutan-2-ol with ketones provides a straightforward and efficient method for the synthesis of novel hydrazone derivatives. These compounds hold significant potential in the field of drug development due to the diverse biological activities associated with the hydrazone scaffold. The protocols and guidelines presented in this application note offer a comprehensive resource for researchers to explore the synthesis and potential applications of this promising class of molecules.

References

- A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem.

- A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones - Benchchem.

- The Use of Hydrazones for Biomedical Applications - ResearchGate.

- (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations - SciSpace.

- Application of Hydrazones in Biomedical Research.

- Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC.

- Review on hydrazone and it's biological activities - ijmrt.

- Hydrazone: Formation, Structure, and Reactions - Chemistry Learner.

- A review exploring biological activities of hydrazones - PMC.

- Mechanism for hydrazone formation from carbonyl and hydrazine compound. | Download Scientific Diagram - ResearchGate.

- Hydrazine - Santa Cruz Biotechnology.

- hydrazine hydrate 80% - Sdfine.

- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - ACS Publications.

- Safety and Handling of Hydrazine - DTIC.

- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC.

- Hydrazine hydrate - SAFETY DATA SHEET.

- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI.

- Hydrazones: Synthesis, biological activity and their spectral characterization - JOCPR.

- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC.

- The Synthesis and Diazotization of Some Ketone Hydrazones.

- Formation of oximes and hydrazones | Aldehydes and ketones | Organic chemistry | Khan Academy - YouTube.

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.

- Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC.

- Synthesis and Characterization of a Series of Chromone–Hydrazones - Magritek.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijmrt.in [ijmrt.in]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]

- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 598. Synthesis and Characterization of a Series of Chromone–Hydrazones - Magritek [magritek.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Troubleshooting & Optimization

Improving yield in reactions with 4-Hydrazinyl-2-methylbutan-2-ol oxalate

Welcome to the technical support resource for 4-Hydrazinyl-2-methylbutan-2-ol oxalate. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges. We aim to blend established chemical principles with practical, field-proven insights to ensure your experimental success.

Safety First: Essential Handling & Storage

Before commencing any experimental work, it is critical to recognize the hazards associated with hydrazine derivatives. 4-Hydrazinyl-2-methylbutan-2-ol oxalate, like other hydrazine compounds, requires careful handling to mitigate risks.

Q: What are the primary hazards of this reagent and how should I handle it?

A: Hydrazine derivatives are classified as toxic and potentially carcinogenic.[1][2] Key hazards include toxicity upon skin contact, ingestion, and inhalation.[2] It can also cause severe skin and eye damage.[1]

Core Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3]

-

Inert Atmosphere: Hydrazines can be susceptible to air oxidation, especially at elevated temperatures.[4][5] For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of oxidative side products and improve yield.[5]

-

Spill Management: In case of a spill, do not allow the material to enter drains. Absorb the spill with an inert material (e.g., Chemizorb®) and dispose of it as hazardous waste. Small spills can be neutralized with a dilute solution of sodium hypochlorite.[6]

-

Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[2][5]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and use of 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Q: What is the purpose of the oxalate salt form?

A: 4-Hydrazinyl-2-methylbutan-2-ol is supplied as an oxalate salt to enhance its stability and shelf-life. The free hydrazine is a stronger reducing agent and more susceptible to air oxidation.[7] The salt form protonates the hydrazine nitrogens, rendering the lone pairs less available for oxidation. The reaction of hydrazine hydrate with oxalic acid can form a stable dihydrazinium oxalate salt, which is a crystalline solid, making it easier to handle and weigh accurately compared to the free base.[8][9][10]

Q: How do I use this reagent in a reaction? Do I need to add a base?

A: Yes, a base is required. The oxalate salt is the "inactive" form of the reagent for nucleophilic reactions. To generate the active, nucleophilic free hydrazine, you must add a base to deprotonate the hydrazinium cation. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The choice of base and its stoichiometry are critical; generally, at least two equivalents of base are needed to neutralize the di-acidic oxalate and fully liberate the hydrazine.

Q: What are the primary applications for 4-Hydrazinyl-2-methylbutan-2-ol oxalate?

A: This reagent is primarily used as a nucleophilic building block in organic synthesis. Its most common applications include:

-

Hydrazone Formation: It reacts with aldehydes and ketones to form stable hydrazones. This reaction is widely used in bioconjugation, dynamic combinatorial chemistry, and as a key step in the synthesis of more complex molecules.[11]

-

Synthesis of Nitrogen-Containing Heterocycles: The hydrazine moiety is a key precursor for synthesizing five-membered rings like pyrazoles and triazoles.[12][13][14] For example, reaction with a 1,3-dicarbonyl compound can yield a pyrazole derivative.

Q: What is the expected solubility of this reagent?

A: As an oxalate salt, the reagent is expected to have good solubility in polar protic solvents like water, methanol, and ethanol.[7][8] The free base, once liberated, will have higher solubility in a broader range of organic solvents. The choice of solvent for the reaction itself will depend on the solubility of all reactants and the specific reaction being performed.[4]

Troubleshooting Guide: Improving Reaction Yields

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with 4-Hydrazinyl-2-methylbutan-2-ol oxalate.

Problem: Low or No Product Yield

Low conversion of starting material is one of the most frequent challenges. The cause can often be traced back to reaction setup and conditions.

Cause 1: Incomplete Liberation of the Free Hydrazine

-

The Chemistry: The hydrazine is protonated by oxalic acid. For it to act as a nucleophile, it must be deprotonated. If an insufficient amount of base is used, a significant portion of the reagent will remain as the unreactive salt.

-

Solution:

-

Check Stoichiometry: Ensure you are using at least 2 equivalents of a suitable base (e.g., TEA, DIPEA) for every 1 equivalent of the oxalate salt.

-

Pre-mixing: Consider pre-mixing the 4-Hydrazinyl-2-methylbutan-2-ol oxalate and the base in the reaction solvent for 15-30 minutes before adding the electrophile. This ensures the complete generation of the free hydrazine.

-

Cause 2: Sub-Optimal pH for Hydrazone Formation

-

The Chemistry: The formation of a hydrazone from a hydrazine and a carbonyl compound is a pH-dependent, multi-step process. The rate-limiting step is typically the acid-catalyzed dehydration of the tetrahedral intermediate.[11] However, if the pH is too low (typically below 4), the hydrazine nucleophile becomes excessively protonated and non-nucleophilic, slowing the initial attack on the carbonyl.[5][15] The optimal pH is a balance, often falling between 4.5 and 7.[5][15]

-

Solution:

-

pH Adjustment: If your reaction is compatible with acidic conditions, adding a catalytic amount of a weak acid (e.g., acetic acid) can significantly accelerate the reaction, especially if the liberated oxalate and excess amine base result in a pH above the optimal range.

-

Buffered Systems: For sensitive substrates, particularly in aqueous media, using a buffer system (e.g., acetate or phosphate buffer) to maintain the pH in the optimal 4.5-7 range is highly effective.[16][17]

-

Cause 3: Inappropriate Reaction Conditions (Solvent, Temperature)

-

The Chemistry: Solvent polarity and temperature significantly influence reaction rates. Polar aprotic solvents can facilitate nucleophilic substitution reactions, while protic solvents can solvate ions and participate in proton transfer steps.[4][18] Elevated temperatures are often required to overcome activation energy barriers, especially with less reactive substrates.[4]

-

Solution:

-

Solvent Selection: For hydrazone formation, protic solvents like ethanol or methanol are often effective as they can facilitate the necessary proton transfers.[19] For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO or DMF might be preferred.[20]

-

Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.[4] Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.[4]

-

| Parameter | Recommended Solvents | Rationale |

| Hydrazone Formation | Ethanol, Methanol, Water (with buffer) | Protic nature facilitates proton transfer in the mechanism.[19] |

| SNAr Reactions | Isopropanol, Dioxane, DMSO, DMF | Polar solvents aid in stabilizing charged intermediates.[4][20] |

| General Purpose | Acetonitrile, Tetrahydrofuran (THF) | Good general solvents for a range of organic reactions. |

Table 1: Recommended solvents for reactions involving hydrazine nucleophiles.

Problem: Formation of Multiple or Unexpected Products

The appearance of side products can complicate purification and reduce the yield of the desired compound.

Cause 1: Oxidation of the Hydrazine

-

The Chemistry: The free hydrazine is a reducing agent and can be oxidized by atmospheric oxygen, particularly at higher temperatures.[4][5] This leads to undesired byproducts and consumption of the starting material.

-

Solution:

-

Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is especially important if the reaction requires prolonged heating.[4]

-

Degas Solvents: For highly sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen) can further minimize exposure to oxygen.

-

Cause 2: Formation of Azine Byproduct

-

The Chemistry: If hydrazine itself is present (either as an impurity or formed via side reactions), it can react with two equivalents of the carbonyl compound to form a symmetrical azine.[5] More commonly, the initially formed hydrazone can sometimes react with another molecule of the carbonyl starting material, though this is less favorable. The primary concern is over-reaction if the electrophile has multiple reactive sites.

-

Solution:

-

Control Stoichiometry: Use a carefully controlled amount of the carbonyl compound, typically 1.0 to 1.1 equivalents relative to the hydrazine. Avoid a large excess of the electrophile.[4]

-

Sample Experimental Protocol: Hydrazone Synthesis

This protocol provides a general methodology for the formation of a hydrazone from an aldehyde or ketone.

Objective: To synthesize a hydrazone from 4-Hydrazinyl-2-methylbutan-2-ol and a generic carbonyl compound (e.g., cyclohexanone).

Materials:

-

4-Hydrazinyl-2-methylbutan-2-ol oxalate

-

Cyclohexanone (or other carbonyl compound)

-

Triethylamine (TEA)

-

Ethanol (anhydrous)

-

Acetic Acid (catalyst, optional)

-

Reaction flask, stir bar, condenser

-

Nitrogen or Argon line

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Hydrazinyl-2-methylbutan-2-ol oxalate (1.0 eq.).

-

Inert Atmosphere: Fit the flask with a condenser and purge the system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent and Base Addition: Add anhydrous ethanol to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration). Add triethylamine (2.1 eq.) dropwise via syringe.

-

Liberation of Free Hydrazine: Stir the mixture at room temperature for 20 minutes. The suspension should become a clear solution as the free hydrazine is formed and the triethylammonium oxalate salt dissolves.

-

Carbonyl Addition: Add the carbonyl compound (1.05 eq.) to the reaction mixture dropwise.